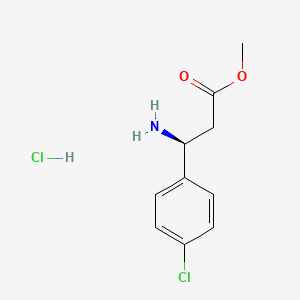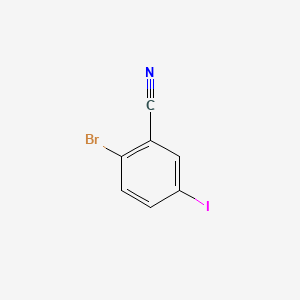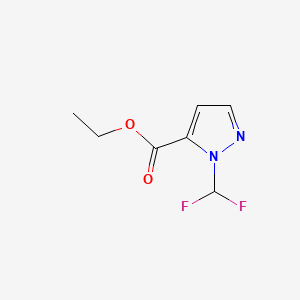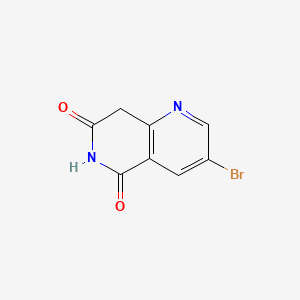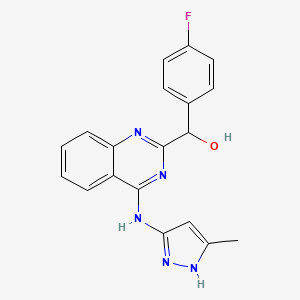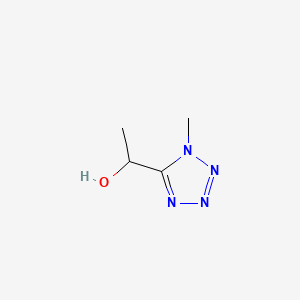
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is a chemical compound belonging to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity. This compound, in particular, features a tetrazole ring substituted with a methyl group and an ethan-1-ol moiety, making it a versatile building block in organic synthesis.
Wirkmechanismus
- Tetrazoles, including 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol, are known to form hydrogen bonds and participate in π-π stacking interactions. These properties suggest potential binding to proteins, enzymes, or receptors .
- Tetrazoles have been investigated for their antiviral, antimicrobial, and antitubercular activities . These effects may involve interference with viral replication, bacterial growth, or host immune responses.
Target of Action
Biochemical Pathways
Result of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Methylation: The tetrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Ethan-1-ol Moiety: The final step involves the reaction of the methylated tetrazole with an appropriate ethan-1-ol derivative under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: The major product is 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethanone.
Reduction: The major product is 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethane.
Substitution: The products vary depending on the substituent introduced, such as 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethyl chloride or 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethylamine.
Wissenschaftliche Forschungsanwendungen
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
- 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
- 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Uniqueness
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is unique due to its combination of a tetrazole ring and an ethan-1-ol moiety This structure imparts specific reactivity and properties, making it a valuable compound in various fields
Eigenschaften
IUPAC Name |
1-(1-methyltetrazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-3(9)4-5-6-7-8(4)2/h3,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSODCMVNIIIEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

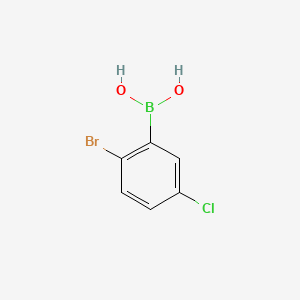
![7-Bromobenzo[d]isoxazol-3-amine](/img/structure/B573109.png)
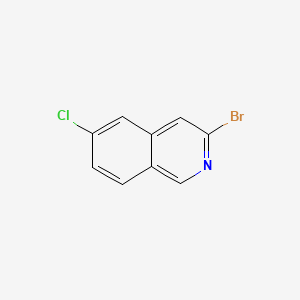
![2-(chloroMethyl)-7-Methoxy-1-Methyl-1H-benzo[d]iMidazole](/img/new.no-structure.jpg)
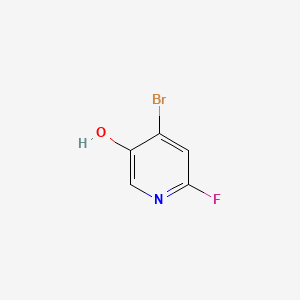
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B573118.png)
![6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione](/img/structure/B573120.png)
